dodoviscin H

Description

Properties

IUPAC Name |

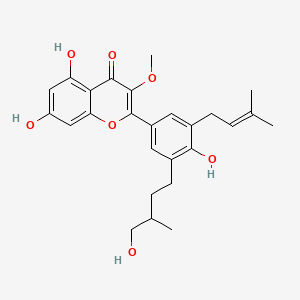

5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methylbut-2-enyl)phenyl]-3-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-14(2)5-7-16-9-18(10-17(23(16)30)8-6-15(3)13-27)25-26(32-4)24(31)22-20(29)11-19(28)12-21(22)33-25/h5,9-12,15,27-30H,6-8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUDTARIJQVMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)CC=C(C)C)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidation of the Dodoviscin H Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodoviscin H, a prenylated flavonoid isolated from the medicinal plant Dodonaea viscosa, presents a complex chemical structure indicative of a multifaceted biosynthetic origin. This technical guide outlines a putative biosynthetic pathway for this compound, leveraging established principles of flavonoid and isoprenoid metabolism. While specific enzymatic data for the biosynthesis of this compound in D. viscosa is not yet available, this document provides a comprehensive theoretical framework, including the key enzyme classes expected to be involved, representative quantitative data from related pathways, and detailed experimental protocols for the elucidation of such a pathway. This guide is intended to serve as a foundational resource for researchers investigating the biosynthesis of this compound and other complex flavonoids, aiding in the design of experiments for pathway verification and enzyme characterization.

Introduction to this compound

This compound is a flavonoid natural product that has been isolated from the plant Dodonaea viscosa. Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities, and prenylated flavonoids, such as this compound, often exhibit enhanced bioactivity due to the lipophilic nature of the prenyl group. The chemical structure of this compound suggests a biosynthetic pathway involving the convergence of the phenylpropanoid and mevalonate/methylerythritol phosphate pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to begin with the general flavonoid pathway, followed by a series of specific modification reactions including methylation, hydroxylation, and prenylation. The proposed pathway is depicted below.

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Dodoviscin H from Dodonaea viscosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodoviscin H is a prenylated flavonoid isolated from the plant Dodonaea viscosa, a species known for its traditional medicinal uses.[1][2] Flavonoids, a diverse group of polyphenolic compounds, are widely recognized for their various biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[3] Recent studies have identified a series of isoprenylated flavonol derivatives, termed dodoviscins, from D. viscosa.[1][2] This document provides a detailed protocol for the isolation and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined are based on established phytochemical investigation procedures for flavonoids from Dodonaea viscosa.

Data Presentation: Summary of Extraction and Fractionation

The following table summarizes the typical solvents and expected outcomes for the extraction and fractionation of flavonoids from Dodonaea viscosa. Actual yields may vary depending on the plant material and extraction conditions.

| Step | Solvent/Mobile Phase | Purpose | Key Compounds Expected in Fraction |

| Extraction | 95% Ethanol | Crude extraction of a broad range of phytochemicals | Flavonoids (including this compound), Terpenoids, Saponins |

| Solvent Partitioning | n-Hexane | Defatting and removal of non-polar compounds | Lipids, Waxes, Chlorophyll |

| Chloroform | Extraction of moderately polar compounds | Diterpenes, some Flavonoids | |

| Ethyl Acetate | Enrichment of Flavonoids | This compound and other Dodoviscins | |

| n-Butanol | Extraction of more polar glycosides | Flavonoid glycosides, Saponins | |

| Column Chromatography | Silica Gel with Chloroform-Methanol Gradient | Initial separation of the ethyl acetate fraction | Separation of flavonoid classes |

| Preparative HPLC | Methanol-Water Gradient | Final purification of this compound | Isolated this compound |

Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of this compound from the aerial parts of Dodonaea viscosa.

Plant Material Collection and Preparation

-

Collection: Collect fresh aerial parts (leaves and stems) of Dodonaea viscosa.

-

Identification: Authenticate the plant material with a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

-

Preparation: Air-dry the plant material in the shade at room temperature for 7-10 days. Once fully dried, grind the material into a coarse powder using a mechanical grinder.

Extraction

-

Maceration: Soak the powdered plant material (e.g., 5 kg) in 95% ethanol (e.g., 20 L) at room temperature for 7 days, with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Solvent Partitioning (Fractionation)

-

Suspension: Suspend the crude ethanol extract in distilled water (e.g., 2 L).

-

Liquid-Liquid Extraction: Perform sequential liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity:

-

n-Hexane: Extract the aqueous suspension three times with an equal volume of n-hexane to remove non-polar compounds.

-

Chloroform: Subsequently, extract the aqueous layer three times with an equal volume of chloroform.

-

Ethyl Acetate: Following the chloroform extraction, extract the remaining aqueous layer three times with an equal volume of ethyl acetate. This fraction is expected to be enriched with this compound.[3][4]

-

n-Butanol: Finally, extract the remaining aqueous layer three times with an equal volume of n-butanol.

-

-

Concentration: Concentrate each solvent fraction separately using a rotary evaporator to yield the respective crude fractions. The ethyl acetate fraction is the primary focus for the isolation of this compound.

Chromatographic Purification

a) Silica Gel Column Chromatography:

-

Column Preparation: Pack a glass column with silica gel (e.g., 200-300 mesh) using a slurry method with chloroform.

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc., v/v).

-

Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualization under UV light (254 nm and 365 nm).

-

Pooling: Combine fractions with similar TLC profiles.

b) Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: Use a C18 reversed-phase preparative HPLC column.

-

Mobile Phase: Employ a gradient elution system with methanol and water (both containing 0.1% formic acid, if necessary, to improve peak shape). A typical gradient might be from 40% methanol to 100% methanol over 60 minutes.

-

Sample Preparation: Dissolve the semi-purified fraction from the silica gel column in methanol and filter through a 0.45 µm syringe filter.

-

Injection and Fractionation: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the target peaks.

-

Purity Analysis: Analyze the purity of the isolated this compound using analytical HPLC with a C18 column and a suitable mobile phase.

Structure Elucidation

The chemical structure of the purified this compound can be confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments to elucidate the complete chemical structure.

Visualizations

Experimental Workflow

References

- 1. Isoprenylated flavonoid and adipogenesis-promoting constituents of Dodonaea viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoprenylated flavonoids and clerodane diterpenoids from Dodonaea viscosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-based Assays to Evaluate Dodoviscin H Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodoviscin H is a novel natural product with putative therapeutic potential. These application notes provide a comprehensive guide for researchers to perform initial cell-based screening and detailed mechanistic studies to elucidate the biological activity of this compound. The following protocols are designed to assess its cytotoxic, apoptotic, cell cycle inhibitory, and signal modulating properties, which are crucial for early-stage drug development.

Data Presentation

Table 1: Summary of In Vitro IC50 Values for this compound

| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) |

| MCF-7 | MTT | 48 | 15.2 ± 1.8 |

| A549 | MTT | 48 | 25.5 ± 3.1 |

| HeLa | MTT | 48 | 18.9 ± 2.5 |

| Jurkat | Trypan Blue | 24 | 12.8 ± 1.5 |

| PBMC | MTT | 48 | > 100 |

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h)

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |

| Vehicle Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |

| This compound | 10 | 15.7 ± 2.2 | 8.3 ± 1.1 | 1.2 ± 0.4 |

| This compound | 25 | 35.2 ± 4.1 | 18.9 ± 2.8 | 2.5 ± 0.7 |

| Staurosporine (1 µM) | Positive Control | 45.8 ± 5.3 | 25.1 ± 3.9 | 3.1 ± 0.9 |

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (24h)

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Vehicle Control | 0 | 55.2 ± 4.5 | 28.1 ± 3.2 | 16.7 ± 2.1 | 1.5 ± 0.4 |

| This compound | 10 | 58.3 ± 5.1 | 25.4 ± 2.9 | 16.3 ± 1.9 | 5.8 ± 1.1 |

| This compound | 25 | 30.1 ± 3.8 | 15.2 ± 2.5 | 54.7 ± 6.2 | 12.4 ± 2.3 |

| Nocodazole (100 nM) | Positive Control | 10.5 ± 1.8 | 15.3 ± 2.1 | 74.2 ± 8.5 | 3.2 ± 0.8 |

Experimental Protocols

Cell Viability Assessment: MTT Assay

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for 24 hours.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis for Signaling Pathway Proteins

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest.

Protocol:

-

Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, p53, p21, Cyclin B1) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Caption: Experimental workflow for characterizing this compound.

Application Notes & Protocols: High-Throughput Screening Assays for Dodoviscin H Analogues

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dodoviscin H is a natural product derived from plants of the Dodonaea genus, which have a history of use in traditional medicine.[1] Various compounds isolated from Dodonaea viscosa, including flavonoids and diterpenes, have demonstrated significant biological activities such as antioxidant, antimicrobial, and notably, cytotoxic effects against cancer cell lines.[2][3][4] Specifically, extracts and isolated compounds from Dodonaea viscosa have shown potent antiproliferative activity against breast cancer cells, suggesting their potential as scaffolds for novel anticancer therapeutics.[2][3]

The development of this compound analogues presents an opportunity to optimize its therapeutic properties, enhancing potency and selectivity while minimizing potential toxicity. A robust high-throughput screening (HTS) cascade is essential for efficiently evaluating a library of these analogues to identify lead candidates for further development. This document outlines a comprehensive HTS workflow designed to first identify cytotoxic analogues and subsequently elucidate their primary mechanism of action, focusing on the induction of apoptosis.

Primary HTS Assay: Cell Viability for Cytotoxicity Profiling

Principle: The initial step in the screening cascade is to identify analogues that exhibit cytotoxic activity against a relevant cancer cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, single-add HTS method that quantifies ATP, an indicator of metabolically active cells.[5] A decrease in the luminescent signal corresponds to a reduction in viable cells, indicating a potential cytotoxic or cytostatic effect of the compound.

Experimental Protocol:

-

Cell Culture and Plating:

-

Culture MCF-7 breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

-

Using a multichannel pipette or automated liquid handler, dispense 50 µL of the cell suspension into each well of a white, opaque-walled 384-well microplate (resulting in 2,500 cells/well).

-

Incubate the plates for 24 hours to allow cells to attach.

-

-

Compound Preparation and Plating:

-

Prepare a stock library of this compound analogues dissolved in 100% DMSO at a concentration of 10 mM.

-

Perform serial dilutions to create a concentration range for testing (e.g., from 100 µM to 0.1 µM).

-

Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer a small volume (e.g., 50 nL) of each analogue dilution to the appropriate wells of the cell plate.

-

Include appropriate controls:

-

Negative Control: Wells treated with DMSO only (final concentration ≤ 0.5%).

-

Positive Control: Wells treated with a known cytotoxic agent like Doxorubicin (e.g., at 10 µM).

-

-

-

Incubation and Assay Readout:

-

Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 25 µL of CellTiter-Glo® reagent to each well.

-

Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a plate reader (e.g., BMG PHERAstar or PerkinElmer EnVision).

-

Data Presentation:

Table 1: Primary Screen - Cytotoxicity of this compound Analogues in MCF-7 Cells

| Compound ID | Analogue Structure | Max Inhibition (%) | IC₅₀ (µM) |

|---|---|---|---|

| This compound | Parent Compound | 65.2 | 12.5 |

| DH-A01 | Analogue 1 | 98.5 | 1.8 |

| DH-A02 | Analogue 2 | 15.3 | > 50 |

| DH-A03 | Analogue 3 | 95.1 | 4.2 |

| DH-A04 | Analogue 4 | 88.7 | 9.7 |

| DH-A05 | Analogue 5 | 22.4 | > 50 |

| Doxorubicin | Positive Control | 99.8 | 0.9 |

| DMSO | Negative Control | 0 | N/A |

Note: Data are representative. Hits for secondary screening are typically selected based on a predefined potency threshold (e.g., IC₅₀ < 10 µM).

Secondary HTS Assay: Apoptosis Induction via Caspase Activity

Principle: To determine if the cytotoxicity observed in the primary screen is due to the induction of apoptosis, a mechanistic assay is employed. The Caspase-Glo® 3/7 Assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[1] The assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, generating a luminescent signal proportional to caspase activity.

Experimental Protocol:

-

Cell Culture and Plating:

-

Follow the same procedure as the primary assay, plating 2,500 MCF-7 cells per well in a 384-well plate and incubating for 24 hours.

-

-

Compound Treatment:

-

Select the "hit" compounds from the primary screen (e.g., DH-A01, DH-A03, DH-A04).

-

Treat cells with each hit compound at a fixed concentration known to be effective (e.g., at their IC₈₀ value determined from the primary screen) or across a concentration range.

-

Include negative (DMSO) and positive (Doxorubicin) controls.

-

-

Incubation and Assay Readout:

-

Incubate the plates for a shorter duration suitable for detecting early apoptotic events (e.g., 24 hours).

-

Equilibrate the plates and Caspase-Glo® 3/7 reagent to room temperature.

-

Add 50 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix briefly on an orbital shaker.

-

Incubate at room temperature for 1 hour.

-

Measure luminescence with a plate reader.

-

Data Presentation:

Table 2: Secondary Screen - Apoptosis Induction by Hit Compounds

| Compound ID | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. DMSO) |

|---|---|---|

| DH-A01 | 5.0 | 8.2 |

| DH-A03 | 10.0 | 6.5 |

| DH-A04 | 20.0 | 2.1 |

| Doxorubicin | 2.0 | 9.5 |

| DMSO | N/A | 1.0 |

Note: Data are representative. A significant fold increase in caspase activity suggests apoptosis as a primary mechanism of cell death.

Visualizations

HTS Workflow Diagram

References

- 1. Biological and phytochemicals review of Omani medicinal plant <i>Dodonaea viscosa</i> - Journal of King Saud University - Science [jksus.org]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing a Dodoviscin H-Resistant Cell Line

Introduction

The emergence of drug resistance is a primary obstacle in cancer chemotherapy. Understanding the molecular mechanisms by which cancer cells develop resistance to a specific therapeutic agent is crucial for the development of more effective treatments and strategies to overcome resistance. Dodoviscin H is a novel investigational compound with cytotoxic effects on various cancer cell lines. To anticipate and study the potential mechanisms of resistance to this new agent, the development of a this compound-resistant cell line is an essential first step.

These application notes provide a comprehensive, step-by-step protocol for generating and characterizing a this compound-resistant cancer cell line using a dose-escalation method.[1][2][3] This method mimics the clinical scenario where cancer cells are exposed to gradually increasing concentrations of a drug over time.[4][5] The protocol further details methods for confirming the resistant phenotype and for initiating the investigation into the underlying molecular mechanisms of resistance through techniques such as Western blotting and quantitative PCR (qPCR).

Phase 1: Determination of Parental Cell Line Sensitivity (IC50)

Before initiating the development of a resistant cell line, it is imperative to determine the baseline sensitivity of the parental cancer cell line to this compound. This is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cells.[6][7]

Experimental Protocol: IC50 Determination using MTT Assay

-

Cell Seeding: Seed the parental cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8][9] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, create a series of serial dilutions in complete culture medium to achieve a range of final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations to narrow down the approximate IC50.

-

Cell Treatment: After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and a no-treatment control.

-

Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 48 to 72 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.[10]

Data Presentation: Parental Cell Line IC50

| Cell Line | Compound | IC50 (µM) |

| Parental Cell Line (e.g., MCF-7) | This compound | 1.5 µM |

Phase 2: Generation of this compound-Resistant Cell Line

The development of a resistant cell line is achieved by culturing the parental cells in the continuous presence of gradually increasing concentrations of this compound.[1][5] This process selects for cells that can survive and proliferate at higher drug concentrations.

Experimental Protocol: Dose-Escalation Method

-

Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC50 (e.g., 1.5 µM).

-

Monitoring and Passaging: Monitor the cells daily. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.[5][9]

-

Dose Escalation: Once the cells have adapted and are growing steadily at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound by a factor of 1.5 to 2.[2]

-

Iterative Process: Repeat steps 2 and 3, gradually increasing the drug concentration over several months. It is crucial to cryopreserve cell stocks at each successful concentration step.[1][5] If a high percentage of cells die after a dose increase, it may be necessary to return to the previous concentration for a few more passages before attempting to escalate again.[4]

-

Selection of a Resistant Population: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cell line.[1]

Data Presentation: Example Dose-Escalation Schedule

| Step | This compound Concentration (µM) | Duration (Weeks) |

| 1 | 1.5 | 2-3 |

| 2 | 3.0 | 2-3 |

| 3 | 6.0 | 3-4 |

| 4 | 12.0 | 3-4 |

| 5 | 20.0 | 4-5 |

Phase 3: Confirmation and Characterization of Resistance

Once a cell population that can tolerate high concentrations of this compound is established, it is essential to confirm and quantify the level of resistance.

Experimental Protocol: Confirmation of Resistance

-

IC50 Determination of Resistant Line: Using the same MTT assay protocol described in Phase 1, determine the IC50 of the newly developed resistant cell line.[9]

-

Calculation of Resistance Index (RI): The RI is a quantitative measure of the degree of resistance and is calculated as follows: RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line

-

Stability of Resistance: To determine if the resistant phenotype is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks).[9] After this period, re-determine the IC50 for this compound. A stable resistance will show only a minor decrease in the IC50.

Data Presentation: Comparison of Parental and Resistant Cell Lines

| Cell Line | IC50 (µM) | Resistance Index (RI) |

| Parental | 1.5 | - |

| This compound-Resistant | 22.5 | 15 |

Phase 4: Investigating the Molecular Mechanisms of Resistance

The development of drug resistance often involves changes in gene and protein expression that affect drug transport, metabolism, target modification, or apoptosis.[11] Western blotting and qPCR are powerful techniques to investigate these changes.

Experimental Protocol: Western Blot Analysis

-

Protein Extraction: Grow both parental and resistant cells to 80-90% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[13][14]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14][15]

-

Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Potential targets include:

-

Drug Efflux Pumps: P-glycoprotein (P-gp/MDR1/ABCB1), MRP1 (ABCC1).[11]

-

Apoptosis Regulators: Bcl-2, Bax, Cleaved Caspase-3.

-

Drug Target Proteins: If the target of this compound is known or hypothesized.

-

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13] Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Experimental Protocol: Quantitative PCR (qPCR) Analysis

-

RNA Extraction and cDNA Synthesis: Extract total RNA from both parental and resistant cells using a suitable kit. Synthesize cDNA from the RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes for the genes encoding the proteins of interest (e.g., ABCB1, ABCC1, BCL2, BAX).[16][17]

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant cells compared to the parental cells. Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).

Data Presentation: Example Western Blot and qPCR Data

Table 1: Relative Protein Expression (from Western Blot Densitometry)

| Protein | Parental (Relative Density) | This compound-Resistant (Relative Density) | Fold Change |

| P-glycoprotein | 1.0 | 12.5 | 12.5 |

| Bcl-2 | 1.0 | 4.2 | 4.2 |

| β-actin | 1.0 | 1.0 | - |

Table 2: Relative Gene Expression (from qPCR)

| Gene | Parental (Relative Expression) | This compound-Resistant (Relative Expression) | Fold Change |

| ABCB1 | 1.0 | 25.3 | 25.3 |

| BCL2 | 1.0 | 8.7 | 8.7 |

| GAPDH | 1.0 | 1.0 | - |

Visualizations

Experimental Workflow

References

- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]

- 3. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]

- 4. Cell Culture Academy [procellsystem.com]

- 5. researchgate.net [researchgate.net]

- 6. courses.edx.org [courses.edx.org]

- 7. azurebiosystems.com [azurebiosystems.com]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. IC50 determination and cell viability assay [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. ptglab.com [ptglab.com]

- 14. Western Blot - Protocol, Troubleshooting, and Survey Results on Instruments and Reagents [labome.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. oaepublish.com [oaepublish.com]

- 17. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

Application Note: Fluorescent Labeling of Dodoviscin H for Cellular Uptake Studies

Abstract

This application note details a comprehensive protocol for the fluorescent labeling of Dodoviscin H, a novel diterpenoid compound, and its subsequent use in qualitative and quantitative cellular uptake studies. This compound, isolated from plant sources, has garnered interest for its potential bioactive properties.[1] To understand its mechanism of action, it is crucial to first analyze its ability to penetrate the cell membrane. This protocol describes the covalent conjugation of a bright, photostable fluorescent dye to this compound, purification of the conjugate, and its application in fluorescence microscopy and flow cytometry to visualize and quantify its uptake in a human cancer cell line.

Introduction

This compound is a flavonoid compound isolated from Dodonaea viscosa with the molecular formula C₂₆H₃₀O₇.[1][2] Understanding the cellular pharmacokinetics of potential therapeutic agents is a critical step in drug development.[3] The ability of a compound to enter a cell is fundamental to its bioactivity, especially if its target is intracellular.[3][4] Fluorescent labeling is a powerful and widely used technique to track the localization and quantify the accumulation of small molecules within cells.[5] By attaching a fluorescent probe, researchers can directly visualize the compound's journey into the cell using techniques like confocal microscopy and quantify uptake on a single-cell basis using flow cytometry.[6][7][8]

This protocol provides a step-by-step guide for:

-

Covalently labeling this compound with an amine-reactive fluorescent dye.

-

Purifying the fluorescent conjugate using High-Performance Liquid Chromatography (HPLC).

-

Performing qualitative analysis of cellular uptake via confocal microscopy.[9]

-

Conducting quantitative, time- and concentration-dependent uptake studies using flow cytometry.[10][11]

Principle of the Method

The overall workflow involves a two-stage process. First, the this compound molecule, which possesses a reactive hydroxyl group, is chemically conjugated to an N-hydroxysuccinimide (NHS)-ester functionalized fluorescent dye. NHS esters are highly reactive towards primary amines but can also react with hydroxyl groups under specific conditions, forming a stable covalent bond.[12] Following the conjugation reaction, the labeled product (this compound-Dye) is purified from the unlabeled compound and free dye.

In the second stage, the purified this compound-Dye conjugate is incubated with cultured cells. The natural fluorescence of the attached dye allows for the direct observation of the compound's subcellular localization using fluorescence microscopy. For quantitative data, flow cytometry measures the fluorescence intensity of individual cells, which correlates to the amount of internalized compound.[13][14]

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the conjugation of Cyanine5 (Cy5) NHS Ester to a hydroxyl group on this compound.

Materials:

-

This compound (≥98% purity)

-

Cyanine5 (Cy5) NHS Ester

-

Anhydrous Dimethylformamide (DMF)[5]

-

Triethylamine (TEA)

-

Reaction vials (amber glass)

-

Argon or Nitrogen gas

Procedure:

-

Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 5 mg of this compound in 500 µL of anhydrous DMF in a clean, dry amber vial.

-

Activation: Add 5 µL of Triethylamine (TEA) to the solution to act as a base catalyst for the reaction with the hydroxyl group.

-

Dye Addition: In a separate vial, dissolve 1.5 molar equivalents of Cy5 NHS Ester in 200 µL of anhydrous DMF.

-

Conjugation: Slowly add the Cy5 NHS Ester solution to the this compound solution while stirring.

-

Incubation: Seal the vial, protect it from light, and allow the reaction to proceed at room temperature for 24 hours with gentle stirring. The reaction pH should be monitored and maintained around 8.0-9.0.

-

Quenching: After 24 hours, add 10 µL of 1.5 M hydroxylamine (pH 8.5) to quench the reaction by consuming any unreacted NHS ester. Incubate for 1 hour at room temperature.

-

Storage: The reaction mixture is now ready for purification. Store at -20°C if not proceeding immediately.

Protocol 2: Purification by HPLC

Materials:

-

Reversed-Phase C18 HPLC column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

HPLC system with a photodiode array (PDA) detector and a fluorescence detector

Procedure:

-

Sample Preparation: Dilute the reaction mixture 1:10 in Mobile Phase A.

-

Injection: Inject the diluted sample onto the C18 column.

-

Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Detection: Monitor the elution profile using the PDA detector at the absorbance maxima for this compound (~280 nm) and the dye (~650 nm for Cy5). Use the fluorescence detector (Excitation/Emission ~650/670 nm) to specifically track fluorescent components.

-

Fraction Collection: Collect the fractions corresponding to the major peak that exhibits both the absorbance of the dye and fluorescence. This peak represents the purified this compound-Cy5 conjugate.

-

Verification: Confirm the purity and identity of the collected fractions using mass spectrometry.

-

Solvent Removal: Lyophilize the pure fractions to obtain the this compound-Cy5 conjugate as a dry powder. Store protected from light at -20°C.

Protocol 3: Cell Culture and Treatment

Materials:

-

A549 human lung carcinoma cells

-

DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

6-well plates and 96-well plates (black, clear bottom for microscopy)

Procedure:

-

Cell Seeding:

-

For Microscopy: Seed A549 cells at a density of 5 x 10⁴ cells/well in a 96-well black, clear-bottom plate.

-

For Flow Cytometry: Seed A549 cells at a density of 2 x 10⁵ cells/well in a 6-well plate.

-

-

Incubation: Culture the cells for 24 hours at 37°C and 5% CO₂ to allow for adherence.

-

Treatment: Prepare working solutions of this compound-Cy5 in serum-free media. Aspirate the old media from the cells, wash once with PBS, and add the treatment media.

-

Concentration-dependent: Treat cells with a range of concentrations (e.g., 0, 1, 5, 10, 25 µM) for a fixed time (e.g., 4 hours).

-

Time-dependent: Treat cells with a fixed concentration (e.g., 10 µM) for various durations (e.g., 0, 0.5, 1, 2, 4 hours).

-

-

Negative Control: Include wells with untreated cells to measure background autofluorescence.

Protocol 4: Qualitative Uptake by Confocal Microscopy

Procedure:

-

Termination of Uptake: After the incubation period, aspirate the treatment media and wash the cells three times with ice-cold PBS to stop uptake and remove extracellular conjugate.

-

Nuclear Staining: Add 1 µg/mL Hoechst 33342 dye in PBS and incubate for 10 minutes at room temperature to stain the nuclei.

-

Final Wash: Wash the cells twice more with PBS.

-

Imaging: Add fresh PBS or imaging buffer to the wells. Image the cells using a confocal microscope with appropriate laser lines and filters for Hoechst 33342 (Blue channel) and Cy5 (Far-Red channel).

-

Analysis: Observe the localization of the red fluorescence signal from this compound-Cy5 within the cells relative to the blue nuclear stain.

Protocol 5: Quantitative Uptake by Flow Cytometry

Procedure:

-

Termination of Uptake: After incubation, aspirate the treatment media and wash the cells three times with ice-cold PBS.

-

Cell Detachment: Add 200 µL of Trypsin-EDTA to each well of the 6-well plate and incubate for 3-5 minutes at 37°C to detach the cells.

-

Neutralization: Add 800 µL of complete media (with 10% FBS) to neutralize the trypsin.

-

Cell Collection: Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

-

Pelleting: Centrifuge the cells at 300 x g for 5 minutes.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS containing 1% BSA (FACS buffer).

-

Analysis: Analyze the cell suspension using a flow cytometer equipped with a laser capable of exciting Cy5 (e.g., 633 nm or 640 nm). Record the fluorescence intensity in the appropriate channel (e.g., APC-A or Cy5-A) for at least 10,000 cells per sample.

-

Data Processing: Gate the live cell population based on forward and side scatter.[14] Calculate the Mean Fluorescence Intensity (MFI) for each sample and normalize it to the untreated control.

Data Presentation

Hypothetical data from the described experiments are summarized below for clarity and comparison.

Table 1: Spectroscopic Properties of this compound-Cy5 Conjugate

| Property | Wavelength (nm) |

|---|---|

| Absorbance Maximum (λ_abs) | 650 nm |

| Emission Maximum (λ_em) | 670 nm |

| Molar Extinction Coefficient (at λ_abs) | ~250,000 M⁻¹cm⁻¹ |

| Quantum Yield | ~0.20 |

Table 2: Quantitative Cellular Uptake of this compound-Cy5 in A549 Cells (Flow Cytometry)

| Treatment | Mean Fluorescence Intensity (MFI) | Fold Change over Control |

|---|---|---|

| Concentration-Dependent (4h) | ||

| Untreated Control | 150 ± 25 | 1.0 |

| 1 µM | 850 ± 60 | 5.7 |

| 5 µM | 4,200 ± 210 | 28.0 |

| 10 µM | 9,100 ± 450 | 60.7 |

| 25 µM | 16,500 ± 800 | 110.0 |

| Time-Dependent (10 µM) | ||

| 0.5 hour | 2,800 ± 150 | 18.7 |

| 1 hour | 5,300 ± 280 | 35.3 |

| 2 hours | 7,900 ± 390 | 52.7 |

| 4 hours | 9,150 ± 460 | 61.0 |

Data are presented as Mean ± Standard Deviation.

Visualizations

Caption: Experimental workflow for labeling and cellular analysis.

Caption: Hypothesized signaling pathway of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound (车桑子素 H) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]

- 3. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]

- 4. benthamscience.com [benthamscience.com]

- 5. resources.biomol.com [resources.biomol.com]

- 6. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]

- 7. microscopist.co.uk [microscopist.co.uk]

- 8. Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Extracellular Vesicle Uptake Assay via Confocal Microscope Imaging Analysis [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protocols for Fluorescent Dye Conjugation | Tocris Bioscience [tocris.com]

- 13. Flow cytometric assessment of the cellular pharmacokinetics of fluorescent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

Application Note: High-Throughput Quantification of Dodoviscin H in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Dodoviscin H in human plasma. This compound, a flavonoid-like compound isolated from plant sources, is of increasing interest for its potential bioactive properties.[1][2] This method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method provides a reliable and high-throughput solution for pharmacokinetic and toxicokinetic studies of this compound in drug development and preclinical research.

Introduction

This compound is a natural product with a molecular formula of C₂₆H₃₀O₇ and a molecular weight of 454.51 g/mol .[1] Its structural features suggest potential anti-inflammatory and antioxidant activities, making it a candidate for further investigation in pharmaceutical research.[1] To enable pharmacokinetic and toxicokinetic assessments, a reliable and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for this application.[3] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2EDTA)

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from plasma samples.[4][5]

-

Allow plasma samples to thaw at room temperature.

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed on a C18 column to achieve good peak shape and resolution from endogenous plasma components.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Kinetex C18, 2.6 µm, 100 Å, 50 x 2.1 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | %B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for the detection of this compound and the internal standard. Multiple Reaction Monitoring (MRM) was employed for quantification.

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Dwell Time | 100 ms |

Table 4: MRM Transitions and Parameters (Hypothetical)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) |

| This compound | 455.2 | 299.1 | 25 | 80 |

| Internal Standard | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

Note: The MRM transitions and collision energies for this compound are hypothetical and should be optimized during method development.

Results and Discussion

Method Validation

The method should be validated according to the guidelines of the International Conference on Harmonization (ICH) and the Food and Drug Administration (FDA) for bioanalytical method validation.[6] Key validation parameters are summarized below.

Table 5: Summary of Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | <15% |

| Recovery | >85% |

| Matrix Effect | Minimal |

| Stability | Stable under tested conditions |

The linearity of the method was assessed by analyzing calibration standards at eight different concentrations. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.

Accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates on three different days. The acceptance criteria for accuracy and precision are a bias and relative standard deviation (RSD) of within ±15% (±20% for LLOQ).[4]

The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect was evaluated by comparing the peak areas of analytes spiked into extracted blank plasma with those of analytes in neat solution.

Workflow and Pathway Diagrams

Caption: A flowchart illustrating the major steps of the LC-MS/MS method for this compound quantification in plasma.

Caption: A diagram showing a hypothetical signaling pathway for the anti-inflammatory and antioxidant effects of this compound.

Conclusion

This application note presents a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for high-throughput applications in a drug discovery and development setting. The method can be readily implemented in bioanalytical laboratories to support pharmacokinetic and toxicokinetic studies of this promising natural product.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound (车桑子素 H) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]

- 3. omicsonline.org [omicsonline.org]

- 4. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectroscopyeurope.com [spectroscopyeurope.com]

- 6. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Generalized Protocol for the Encapsulation of a Model Hydrophobic Drug (Dodoviscin H) in Polymeric Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

Introduction

The effective delivery of hydrophobic therapeutic agents remains a significant challenge in pharmaceutical sciences due to their poor aqueous solubility, which often leads to low bioavailability. Encapsulation of these drugs into polymeric nanoparticles is a promising strategy to overcome these limitations. This application note provides a detailed, generalized protocol for the encapsulation of a model hydrophobic drug, termed "Dodoviscin H," into polymeric nanoparticles using the nanoprecipitation technique. Nanoprecipitation, also known as solvent displacement, is a straightforward and widely used method for preparing polymeric nanoparticles.[1] This method involves the precipitation of a polymer from an organic solution into an aqueous phase, leading to the formation of nanoparticles and the entrapment of the hydrophobic drug.

This document outlines the necessary materials, equipment, and step-by-step procedures for the synthesis and characterization of this compound-loaded nanoparticles. It also includes protocols for key analytical techniques to assess the quality and efficacy of the nanoparticle formulation.

Experimental Protocols

1. Materials and Equipment

-

Model Hydrophobic Drug: this compound

-

Polymer: Poly(lactic-co-glycolic acid) (PLGA)

-

Organic Solvent: Acetone

-

Aqueous Phase: Deionized water

-

Surfactant: Poloxamer 407

-

Magnetic Stirrer

-

Syringe Pump

-

Rotary Evaporator

-

Centrifuge

-

Dynamic Light Scattering (DLS) Spectrometer

-

Transmission Electron Microscope (TEM)

-

UV-Vis Spectrophotometer

-

Lyophilizer (Freeze-dryer)

2. Preparation of this compound-Loaded PLGA Nanoparticles (Nanoprecipitation Method)

This protocol is based on the nanoprecipitation technique for encapsulating hydrophobic drugs.[2][3][4]

-

Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 10 mL of acetone. Ensure complete dissolution by gentle vortexing or sonication.

-

Aqueous Phase Preparation: Dissolve 1% (w/v) of Poloxamer 407 in 20 mL of deionized water. This will act as the surfactant to stabilize the nanoparticles.

-

Nanoparticle Formation:

-

Place the aqueous phase in a beaker on a magnetic stirrer set to a moderate speed (e.g., 600 rpm).

-

Using a syringe pump, add the organic phase dropwise to the aqueous phase at a constant flow rate (e.g., 0.5 mL/min).

-

A milky-white suspension should form, indicating the formation of nanoparticles.

-

-

Solvent Evaporation: Continue stirring the suspension at room temperature for at least 4 hours, or use a rotary evaporator under reduced pressure, to ensure the complete removal of the organic solvent (acetone).

-

Nanoparticle Purification:

-

Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C to pellet the nanoparticles.

-

Discard the supernatant, which contains the unencapsulated drug.

-

Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to remove any residual surfactant and unencapsulated drug.

-

-

Storage: The purified nanoparticles can be resuspended in deionized water for immediate characterization or lyophilized for long-term storage.

3. Characterization of this compound-Loaded Nanoparticles

a. Particle Size, Polydispersity Index (PDI), and Zeta Potential

-

Method: Dynamic Light Scattering (DLS)

-

Protocol:

-

Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).[2][4]

-

Perform the measurements in triplicate and report the mean ± standard deviation.

-

b. Morphology

-

Method: Transmission Electron Microscopy (TEM)

-

Protocol:

c. Encapsulation Efficiency (EE) and Drug Loading (DL)

-

Method: UV-Vis Spectrophotometry (Indirect Method)

-

Protocol:

-

During the purification step, collect the supernatant after the first centrifugation.

-

Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

-

Calculate the EE and DL using the following formulas:

-

Encapsulation Efficiency (%):

-

Drug Loading (%):

-

Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |

| This compound-NP | 150 ± 5.2 | 0.15 ± 0.03 | -25.3 ± 1.8 | 85.6 ± 4.1 | 7.8 ± 0.5 |

| Blank NP | 145 ± 4.8 | 0.13 ± 0.02 | -26.1 ± 2.0 | N/A | N/A |

Data are presented as mean ± standard deviation (n=3). "this compound-NP" refers to this compound-loaded nanoparticles, and "Blank NP" refers to nanoparticles without the drug.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound-loaded nanoparticles.

Caption: A hypothetical signaling pathway modulated by this compound.

References

- 1. worldscientific.com [worldscientific.com]

- 2. mdpi.com [mdpi.com]

- 3. Formulation and Characterization of Doxycycline-Loaded Polymeric Nanoparticles for Testing Antitumor/Antiangiogenic Action in Experimental Colon Cancer in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Identification of Dodoviscin H Sensitivity Genes using a Genome-Wide CRISPR-Cas9 Screen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodoviscin H is a novel synthetic compound demonstrating potent cytotoxic effects in various cancer cell lines. However, its precise mechanism of action and the genetic determinants of sensitivity remain to be elucidated. This document outlines a comprehensive protocol for employing a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate cellular sensitivity to this compound. The identification of such genes is crucial for understanding the compound's therapeutic mechanism, discovering potential biomarkers for patient stratification, and identifying novel drug targets to overcome resistance.

CRISPR-Cas9 technology offers a powerful and precise tool for systematically perturbing gene function on a genome-wide scale.[1][2] By creating a pooled library of cells, each with a single gene knockout, we can assess the impact of gene loss on cellular fitness in the presence of this compound. Genes whose knockout leads to increased cell survival are considered resistance genes, while those whose knockout results in enhanced cell death are deemed sensitivity genes. This high-throughput approach allows for an unbiased survey of the entire genome to uncover novel gene-drug interactions.[1][3]

Experimental Workflow

The overall experimental workflow for the CRISPR-Cas9 screen is depicted below. It involves the generation of a stable Cas9-expressing cell line, transduction with a pooled sgRNA library, selection of successfully transduced cells, treatment with this compound, and subsequent analysis of sgRNA representation by deep sequencing.

Caption: Experimental workflow for the CRISPR-Cas9 screen to identify this compound sensitivity genes.

Materials and Methods

Cell Lines and Reagents

-

Human cancer cell line of interest (e.g., A549, HeLa)

-

LentiCRISPRv2 plasmid (for stable Cas9 expression)

-

GeCKO v2.0 pooled sgRNA library

-

Lentiviral packaging plasmids (e.g., pMD2.G, psPAX2)

-

HEK293T cells (for lentiviral packaging)

-

This compound (dissolved in DMSO)

-

Puromycin, Polybrene

-

Standard cell culture reagents and consumables

Detailed Experimental Protocols

1. Generation of a Stable Cas9-Expressing Cell Line

-

Transfect HEK293T cells with the LentiCRISPRv2 plasmid and packaging plasmids using a suitable transfection reagent.

-

Harvest the lentiviral particles 48-72 hours post-transfection.

-

Transduce the target cancer cell line with the Cas9-expressing lentivirus in the presence of polybrene (8 µg/mL).

-

Select for successfully transduced cells by adding puromycin at a pre-determined concentration (determined by a kill curve) for 7-10 days.

-

Validate Cas9 expression and activity using a Western blot and a functional assay (e.g., GFP knockout).

2. Lentiviral Production of sgRNA Library

-

Amplify the pooled sgRNA library from the GeCKO v2.0 plasmid.

-

Co-transfect HEK293T cells with the sgRNA library pool and lentiviral packaging plasmids.

-

Collect the virus-containing supernatant at 48 and 72 hours post-transfection and pool them.

-

Titer the lentiviral library on the Cas9-expressing target cells to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.[1]

3. CRISPR-Cas9 Library Transduction and Selection

-

Seed a sufficient number of Cas9-expressing cells to achieve at least 300-500x coverage of the sgRNA library.

-

Transduce the cells with the sgRNA lentiviral library at the predetermined MOI in the presence of polybrene.

-

After 24 hours, replace the virus-containing medium with fresh medium.

-

After another 24 hours, begin selection with puromycin.

-

Expand the selected cell population while maintaining library representation.

-

Collect a cell pellet at the end of selection to serve as the day 0 (T0) time point.

4. This compound Screen

-

Determine the IC50 concentration of this compound for the Cas9-expressing cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

-

Plate the transduced cell library at a density that maintains library coverage.

-

Treat one arm of the cell population with the IC50 concentration of this compound and the other arm with vehicle control (DMSO).

-

Culture the cells for 14 population doublings, passaging as needed and maintaining drug or vehicle treatment.[4]

-

Collect cell pellets from both the treatment and control arms at the final time point.

5. Genomic DNA Extraction, PCR, and Sequencing

-

Extract genomic DNA from the T0 and final time point cell pellets.

-

Amplify the sgRNA cassettes from the genomic DNA using PCR with primers flanking the sgRNA sequence.

-

Perform next-generation sequencing (NGS) of the PCR amplicons to determine the read counts for each sgRNA.

6. Data Analysis

-

Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.

-

Compare the sgRNA read counts from the final time point (treatment and control) to the T0 sample.

-

Identify sgRNAs that are significantly depleted (indicating sensitivity genes) or enriched (indicating resistance genes) in the this compound-treated population compared to the control.

-

Perform gene-level analysis and pathway enrichment analysis to identify biological processes affected by this compound.

Hypothetical Results

Quantitative Data Summary

The following tables present hypothetical data from the CRISPR-Cas9 screen.

Table 1: Top 5 Gene Knockouts Conferring Sensitivity to this compound

| Gene Symbol | sgRNA Rank (Depletion) | Log2 Fold Change (Tfinal vs T0) | p-value |

| NOTCH1 | 1 | -4.2 | 1.5e-8 |

| RBPJ | 2 | -3.8 | 3.2e-8 |

| ADAM17 | 3 | -3.5 | 8.1e-7 |

| PSEN1 | 4 | -3.1 | 2.4e-6 |

| HES1 | 5 | -2.9 | 5.6e-6 |

Table 2: Top 5 Gene Knockouts Conferring Resistance to this compound

| Gene Symbol | sgRNA Rank (Enrichment) | Log2 Fold Change (Tfinal vs T0) | p-value |

| ABCB1 | 1 | 5.1 | 2.3e-9 |

| TP53 | 2 | 4.5 | 6.8e-9 |

| BAX | 3 | 4.2 | 1.9e-8 |

| CASP9 | 4 | 3.9 | 7.3e-7 |

| CYCS | 5 | 3.6 | 4.1e-6 |

Interpretation of Hypothetical Results and Signaling Pathway

The hypothetical results strongly suggest that this compound may exert its cytotoxic effects by activating the Notch signaling pathway, a critical pathway in cell differentiation and proliferation.[5][6] The significant depletion of sgRNAs targeting key components of the Notch pathway, such as the receptor NOTCH1, the core transcriptional regulator RBPJ, the sheddase ADAM17, a component of the gamma-secretase complex PSEN1, and the downstream target HES1, indicates that loss of these genes confers resistance to this compound.[7][8][9] This suggests that an intact and active Notch pathway is required for the drug's efficacy.

Conversely, the enrichment of sgRNAs targeting the drug efflux pump ABCB1 is a common resistance mechanism. The enrichment of sgRNAs against pro-apoptotic genes like TP53, BAX, CASP9, and CYCS suggests that this compound induces apoptosis and that knocking out these genes promotes cell survival in the presence of the drug.

Based on these hypothetical findings, a proposed signaling pathway for this compound action is presented below.

References

- 1. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synthego.com [synthego.com]

- 3. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadinstitute.org [broadinstitute.org]

- 5. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Notch Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Doxorubicin activates the Notch signaling pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dodoviscin H

Disclaimer: The following guide is based on established principles of complex natural product synthesis. As there is no publicly available, detailed synthesis protocol for Dodoviscin H, this document presents a hypothetical synthesis workflow and generalized troubleshooting advice. The experimental data and protocols are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis of this compound is consistently low. What are the most common areas for product loss?

A1: Low overall yield in a multi-step synthesis is a common challenge. Key areas to investigate include:

-

Mechanical Losses: Product loss during transfers, workup procedures, and purification steps (e.g., column chromatography) can significantly impact yield. Ensure quantitative transfers by rinsing glassware with the appropriate solvent.[1]

-

Reaction Inefficiency: Individual reactions not proceeding to completion will have a multiplicative effect on reducing the overall yield. Monitor each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full consumption of the starting material.

-

Product Decomposition: this compound, like many complex natural products, may be sensitive to acidic or basic conditions, light, or air. If you observe product degradation after workup, test the stability of your compound under the conditions used.[2]

-

Sub-optimal Reagents or Conditions: The purity of reagents and solvents is critical. Using old or impure materials can lead to side reactions and lower yields. Reaction conditions such as temperature and reaction time should be carefully optimized.[1]

Q2: I am having trouble with the reproducibility of the key coupling reaction. What factors should I consider?

A2: Reproducibility issues in coupling reactions often stem from:

-

Catalyst Activity: The activity of metal catalysts (e.g., Palladium, Ruthenium) can be affected by the batch, age, and handling. It is advisable to use a consistent source and handle catalysts under an inert atmosphere.

-

Solvent and Reagent Purity: Trace amounts of water or oxygen can deactivate catalysts and reagents. Ensure all solvents and reagents are rigorously dried and degassed.

-

Reaction Concentration: The concentration of reactants can influence reaction kinetics and the formation of side products. Maintain consistent concentrations between batches.

Q3: What are some advanced strategies to consider for improving the overall yield of a complex synthesis like that of this compound?

A3: Modern synthetic organic chemistry offers several strategies to improve efficiency:

-

Convergent Synthesis: Instead of a purely linear approach where the molecule is built step-by-step, a convergent synthesis involves preparing key fragments of the molecule separately and then combining them at a late stage. This approach can significantly increase the overall yield.

-

One-Pot Reactions/Telescoping: Combining multiple reaction steps into a single pot without isolating intermediates can reduce mechanical losses and save time.

-

C-H Activation: This technique allows for the direct functionalization of carbon-hydrogen bonds, potentially shortening synthetic routes by avoiding the need for pre-functionalized starting materials.[3]

-

Biocatalysis: Using enzymes to perform specific transformations can offer high selectivity and milder reaction conditions, which can be beneficial for sensitive molecules. A biosynthetic route, if available, can be much more efficient than a purely chemical synthesis.[4]

Troubleshooting Guide

Issue 1: Low Yield in Grignard Reaction for Fragment A Synthesis

| Symptom | Possible Cause | Suggested Solution |

| No reaction or very low conversion | Inactive Grignard reagent | Ensure magnesium turnings are fresh and activated. Dry all glassware and solvents meticulously. Use a small crystal of iodine to initiate the reaction if necessary. |

| Formation of a significant amount of a side product (e.g., Wurtz coupling product) | Reaction temperature is too high | Add the electrophile dropwise at a low temperature (e.g., 0 °C or -78 °C) to control the exotherm.[1] |

| Low yield after workup | Product is water-soluble | If the product has polar functional groups, it might have partial solubility in the aqueous layer. Extract the aqueous layer multiple times with an organic solvent.[2] |

Issue 2: Incomplete Cyclization to Form the Core Ring Structure

| Symptom | Possible Cause | Suggested Solution |

| Reaction stalls at ~50% conversion | Insufficient reagent or deactivated catalyst | Add a fresh portion of the reagent or catalyst. Ensure the reaction is performed under a strictly inert atmosphere. |

| A complex mixture of products is observed | Incorrect reaction concentration or temperature | High concentrations can favor intermolecular side reactions. Try running the reaction under high dilution conditions. Optimize the temperature to favor the desired intramolecular cyclization. |

| Starting material is consumed, but the desired product is not formed | The desired cyclization is kinetically or thermodynamically disfavored | Re-evaluate the cyclization strategy. A different ring-closing method or a modification of the substrate (e.g., introduction of conformational constraints) may be necessary. |

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Reaction by TLC

-

Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

-

Spot the dissolved sample onto a TLC plate alongside the starting material as a reference.

-

Develop the TLC plate in an appropriate solvent system that gives good separation between the starting material and the product.

-

Visualize the spots using a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate, ceric ammonium molybdate).

-

The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction

-

To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent(s) (e.g., toluene/ethanol/water mixture) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Caption: A generalized experimental workflow for a single step in a synthetic sequence.

Caption: A decision tree for troubleshooting low reaction yields.

References

Overcoming Dodoviscin H solubility issues in aqueous buffers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Dodoviscin H in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a flavonoid-like compound with a molecular weight of 454.51 g/mol and a chemical formula of C₂₆H₃₀O₇.[1] It is investigated for its potential bioactive properties, including anti-inflammatory and antioxidant effects.[1] Like many natural product compounds, this compound is inherently hydrophobic, leading to poor solubility in aqueous buffers. This low solubility can be a significant hurdle for in vitro and in vivo assays, affecting data accuracy and reproducibility.

Q2: What are the initial steps to take when this compound fails to dissolve in my aqueous buffer?

If you are experiencing difficulty dissolving this compound, we recommend the following initial steps:

-

Verify the quality of the compound: Ensure that the this compound used is of high purity.

-

Use a high-quality organic solvent for stock solution: Initially, dissolve this compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or DMF before further dilution in your aqueous buffer.[2]

-

Gentle heating and agitation: Sonication or gentle warming (be cautious of compound stability) can aid dissolution.[3]

-

pH adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[4][5]

Q3: Can co-solvents be used to improve the solubility of this compound?

Yes, co-solvents are a common and effective method to increase the solubility of hydrophobic compounds.[4][6] Water-miscible organic solvents such as DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs) can be used.[7] It is crucial to determine the optimal concentration of the co-solvent, as high concentrations may be toxic to cells or interfere with the experimental assay.

Q4: Are there other methods to enhance the solubility of this compound besides co-solvents?

Several other techniques can be employed to enhance the aqueous solubility of hydrophobic drugs like this compound:[5][8]

-

Use of surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[8] Common non-ionic surfactants used in biological research include Tween® 20, Tween® 80, and Pluronic® F-68.

-

Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8]

-

Preparation of solid dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state, which can enhance dissolution rates.[6]

-

Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can lead to improved dissolution.[3][4]

Troubleshooting Guides